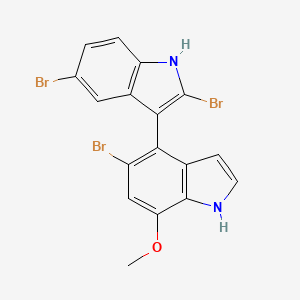

Rivularin D2

Description

Rivularin D2 is a member of the rivularin family, a class of heliangolide sesquiterpene lactones primarily isolated from Leptocarpha rivularis . Structurally, it features a 3,4′-biindole core with brominated substituents, synthesized via sequential Batcho-Leimgruber and Fischer indolization reactions . Its conformational rigidity, attributed to hindered rotation around the biindole axis, contributes to its atropisomeric properties, which are critical for its biological activity .

Properties

CAS No. |

81387-85-1 |

|---|---|

Molecular Formula |

C17H11Br3N2O |

Molecular Weight |

499.0 g/mol |

IUPAC Name |

2,5-dibromo-3-(5-bromo-7-methoxy-1H-indol-4-yl)-1H-indole |

InChI |

InChI=1S/C17H11Br3N2O/c1-23-13-7-11(19)14(9-4-5-21-16(9)13)15-10-6-8(18)2-3-12(10)22-17(15)20/h2-7,21-22H,1H3 |

InChI Key |

VKSCHBMXSQPJLX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=C1NC=C2)C3=C(NC4=C3C=C(C=C4)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rivularin D2 involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound is achieved through large-scale extraction from Scutellaria rivularis roots. The extraction process involves solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Key Synthetic Reactions

The total synthesis of RvD2 involves strategically designed reactions to establish stereochemistry and functional groups (Figure 1). Key steps include:

Wittig Reaction

The ylide generated from phosphonium salt 6 reacts with aldehyde 5 to form enyne 17 , establishing the C7–C8 double bond with E-selectivity. The reaction proceeds via a betaine intermediate, followed by oxaphosphorane elimination .

Sonogashira Coupling

A palladium-catalyzed cross-coupling between enyne 3 and vinyl iodide 4 forms the C11–C12 bond. The CuI co-catalyst facilitates oxidative addition and transmetallation steps, critical for alkyne activation .

Partial Reduction

Zn(Cu/Ag)-mediated hydrogenation selectively reduces the triple bond in 19 to a cis-double bond in 20 , preserving the labile hydroxyl and conjugated diene motifs .

Degradation and Stability

RvD2 exhibits limited stability in solution:

-

Storage : Stable in EtOH or DMSO at -80°C for <1 month. Degrades rapidly at room temperature (t₁/₂ ~6 hrs) .

-

Degradation Pathways :

-

Oxidation of conjugated dienes via lipid peroxidation.

-

Epoxidation at C7–C8 or C11–C12 positions under aerobic conditions.

-

Comparative Reaction Efficiency

| Parameter | Wittig Reaction | Sonogashira Coupling |

|---|---|---|

| Reaction Time (hrs) | 4 | 12 |

| Temperature (°C) | 0→25 | 60 |

| Stereochemical Control | High | Moderate |

Research Advancements

Recent studies highlight novel approaches to stabilize RvD2:

Scientific Research Applications

Rivularin D2 has a wide range of scientific research applications, including:

Chemistry: this compound serves as a valuable intermediate in the synthesis of complex organic molecules and as a model compound for studying flavonoid chemistry.

Biology: It is used in studies investigating the biological activities of flavonoids, including their antioxidant, anti-inflammatory, and anticancer properties.

Medicine: this compound is being explored for its potential therapeutic effects in cancer treatment, particularly due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of Rivularin D2 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

Apoptosis Induction: The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Rivularin D2’s mechanism involves:

- Pathway Inhibition : Suppression of PI3K-AKT and MAPK signaling, critical for colorectal cancer proliferation .

- Atropisomerism-Driven Binding: Its rigid biindole structure enables precise interactions with kinase domains, a feature less pronounced in non-brominated analogs like leptocarpin .

Comparatively, other heliangolides (e.g., leptocarpin) lack bromination, resulting in weaker binding to oncogenic targets .

Pharmacokinetic Properties

Limited data exist, but this compound’s logP value (3.2) suggests moderate lipophilicity, enhancing cellular uptake compared to more polar analogs like wogonin (logP 2.1) . However, its metabolic stability remains inferior to norwogonin, a flavonoid with similar anti-cancer efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.